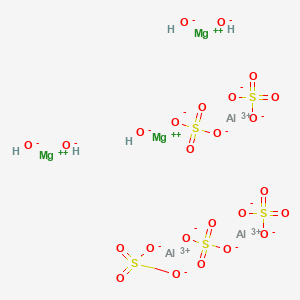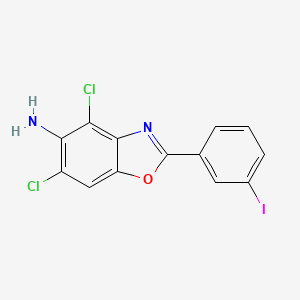
4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the benzoxazole family. This compound is characterized by the presence of chlorine and iodine substituents on the benzoxazole ring, which can significantly influence its chemical properties and reactivity. Benzoxazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.
Introduction of Chlorine Substituents: Chlorination of the benzoxazole ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Iodination of the Phenyl Ring: The iodination of the phenyl ring can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Major Products Formed
Substitution Products: Depending on the substituents introduced, various substituted benzoxazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinone or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of amine or alcohol derivatives.
科学的研究の応用
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes.
Biological Research: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through various molecular interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of chlorine and iodine substituents can enhance its binding affinity and selectivity towards specific targets.
類似化合物との比較
Similar Compounds
4,6-Dichloro-2-phenyl-1,3-benzoxazole: Lacks the iodine substituent and may have different reactivity and applications.
2-(3-Iodophenyl)-1,3-benzoxazole: Lacks the chlorine substituents and may have different reactivity and applications.
4,6-Dichloro-1,3-benzoxazole: Lacks the phenyl and iodine substituents and may have different reactivity and applications.
Uniqueness
4,6-Dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both chlorine and iodine substituents, which can significantly influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance its binding affinity, selectivity, and overall performance in various scientific and industrial applications.
特性
分子式 |
C13H7Cl2IN2O |
|---|---|
分子量 |
405.01 g/mol |
IUPAC名 |
4,6-dichloro-2-(3-iodophenyl)-1,3-benzoxazol-5-amine |
InChI |
InChI=1S/C13H7Cl2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2 |
InChIキー |
QVJNIFJVSVYBJQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



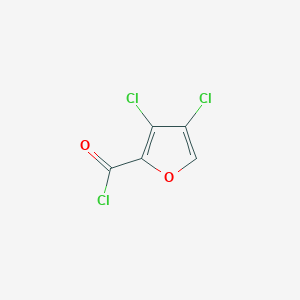
![1-[(2S,5S)-5-methyloxolan-2-yl]ethanone](/img/structure/B13815533.png)
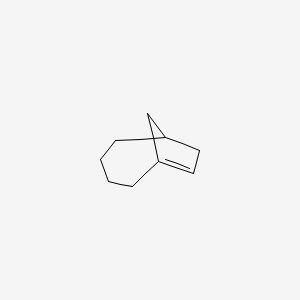
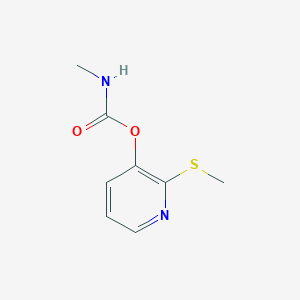



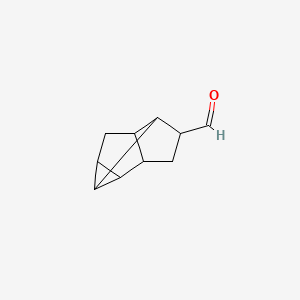
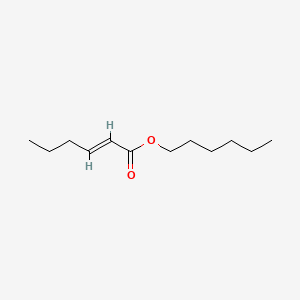
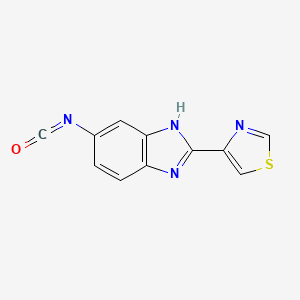
![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
